

# Technical Guide: (3,5-Bis(trifluoromethyl)phenyl)methanamine Hydrochloride

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## Compound of Interest

**Compound Name:** (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

**Cat. No.:** B1320715

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride**, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a representative synthetic protocol, and its role in modulating biological pathways.

## Core Chemical Data

**(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride** is a fluorinated aromatic amine that serves as a critical building block in organic synthesis. Its trifluoromethyl groups significantly influence its chemical properties, enhancing lipophilicity and metabolic stability in derivative compounds.

Property	Value	Citation(s)
IUPAC Name	[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride	[1]
CAS Number	42365-62-8	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClF <sub>6</sub> N	[1][2][3]
Molecular Weight	279.61 g/mol	[2][3]
Synonyms	3,5-Bis(Trifluoromethyl)benzylamine hydrochloride	[1]
Melting Point	50-55 °C	[4][5]
Boiling Point	208.6 °C at 760 mmHg (for the free base)	[1]
Flash Point	80 °C (for the free base)	[1]

## Experimental Protocols

The following section details a representative synthetic protocol for the utilization of (3,5-Bis(trifluoromethyl)phenyl)methanamine in the synthesis of N-substituted nitroanilines, a common step in the development of more complex molecules.

### Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

This protocol is adapted from a published procedure for the synthesis of N-substituted nitroanilines, which are versatile intermediates in medicinal chemistry.[6]

Materials:

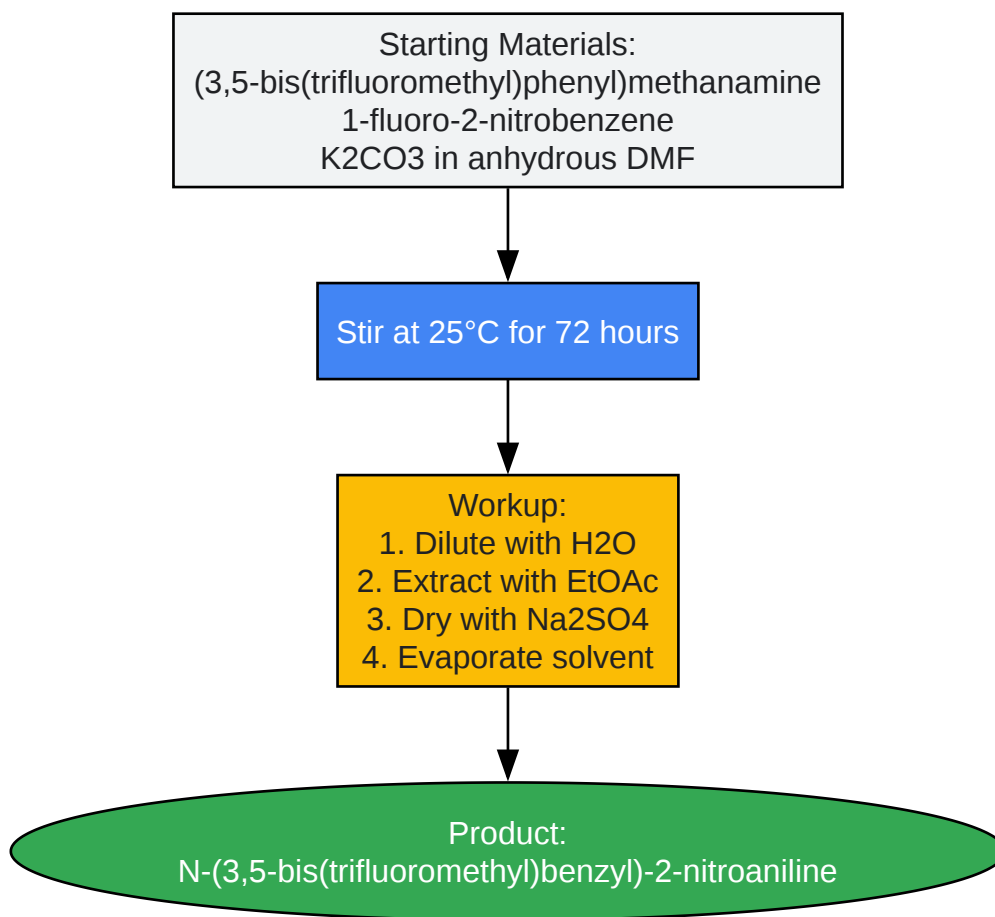
- (3,5-bis(trifluoromethyl)phenyl)methanamine
- 1-fluoro-2-nitrobenzene

- Potassium carbonate ( $K_2CO_3$ )
- Anhydrous dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water ( $H_2O$ )
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

Procedure:

- A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and  $K_2CO_3$  (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 72 hours.[\[6\]](#)
- The reaction mixture is then diluted with  $H_2O$  (40 mL) and extracted with EtOAc (3 x 20 mL).[\[6\]](#)
- The combined organic phases are dried over anhydrous  $Na_2SO_4$  and filtered.[\[6\]](#)
- The volatile components are evaporated in vacuo to yield the product.[\[6\]](#)

This synthetic route can be visualized by the following workflow:



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#### Synthetic Workflow for N-substituted Nitroaniline

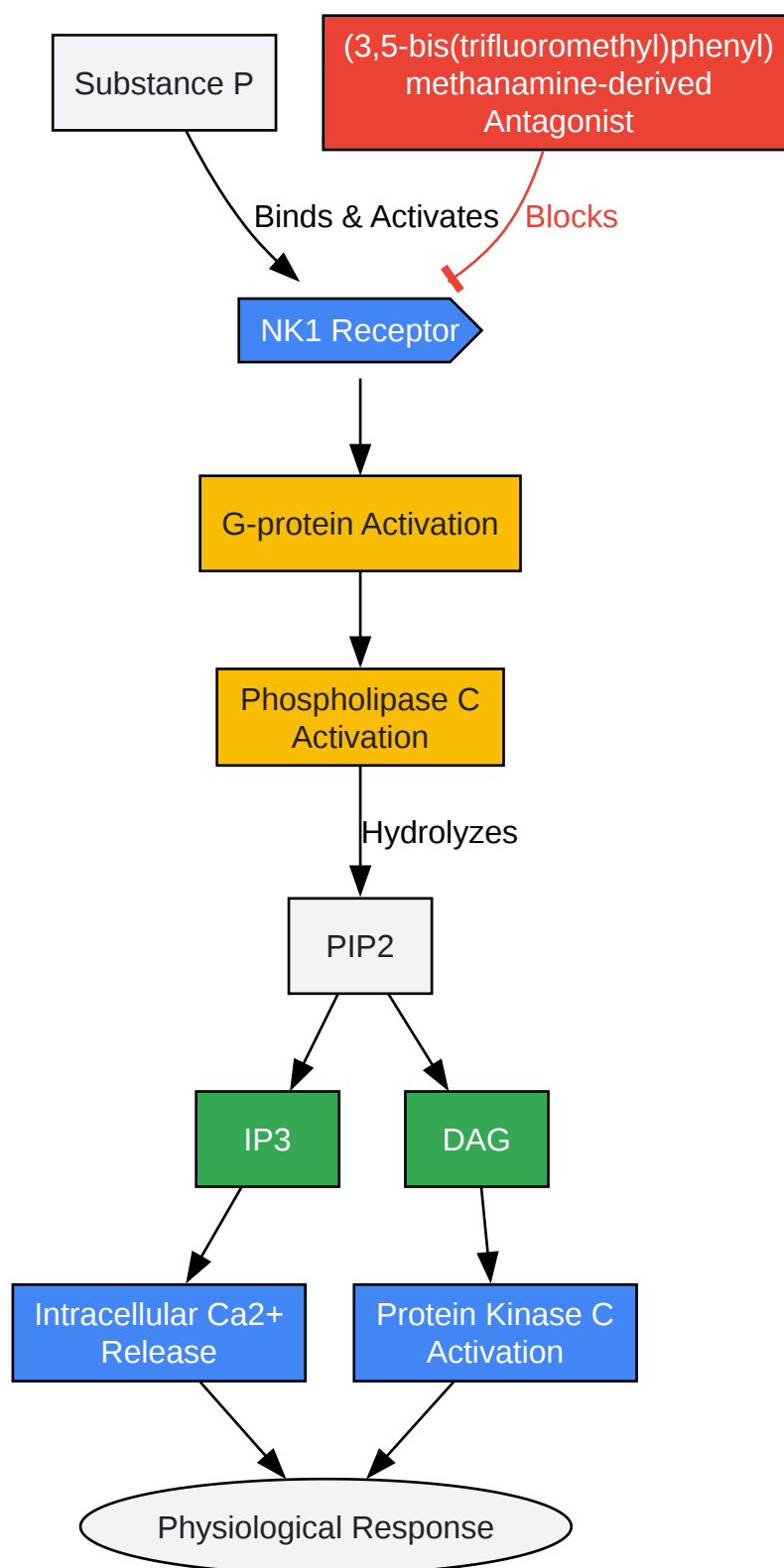
## Biological Significance and Signaling Pathways

Compounds derived from (3,5-bis(trifluoromethyl)phenyl)methanamine are recognized as important intermediates in the synthesis of pharmacologically active agents.<sup>[7]</sup> Notably, they are utilized in the creation of substance P (neurokinin-1) receptor antagonists.<sup>[7]</sup> These antagonists are investigated for their therapeutic potential in treating inflammatory diseases, psychiatric disorders, and emesis.<sup>[7][8]</sup>

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor that, when activated by its endogenous ligand substance P, initiates a signaling cascade. This cascade involves the activation of phospholipase C, leading to the generation of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular

calcium and the activation of protein kinase C, respectively, leading to various physiological responses.

The role of (3,5-bis(trifluoromethyl)phenyl)methanamine-derived antagonists in this pathway is to block the binding of substance P to the NK1 receptor, thereby inhibiting this signaling cascade.



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### NK1 Receptor Signaling Pathway and Antagonism

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